
N1-Benzyl-N2-butylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N2-butylethane-1,2-diamine typically involves the reaction of benzyl chloride with butylamine in the presence of a base, followed by the addition of ethylenediamine . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to achieve high purity
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N2-butylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Can be reduced using reducing agents like lithium aluminum hydride
Substitution: Can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Corresponding N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
N1-Benzyl-N2-butylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and drug development
Industry: Utilized in the synthesis of various chemical intermediates and products
Mechanism of Action
The mechanism of action of N1-Benzyl-N2-butylethane-1,2-diamine involves its interaction with molecular targets through its nitrogen-donor ligands. It can form coordination complexes with metal ions, influencing various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-butylethylenediamine
- N1-Butyl-N2-phenylmethyl-1,2-ethanediamine
Uniqueness
N1-Benzyl-N2-butylethane-1,2-diamine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit distinct chemical reactivity compared to other similar compounds .
Properties
CAS No. |
62730-99-8 |
|---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N'-benzyl-N-butylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-2-3-9-14-10-11-15-12-13-7-5-4-6-8-13/h4-8,14-15H,2-3,9-12H2,1H3 |
InChI Key |
VPGBCOLYZXVUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



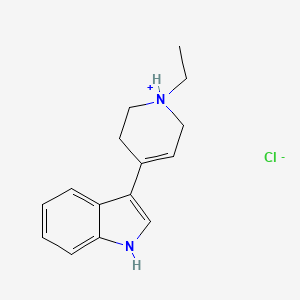

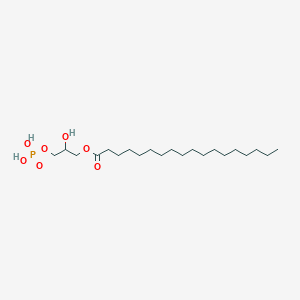
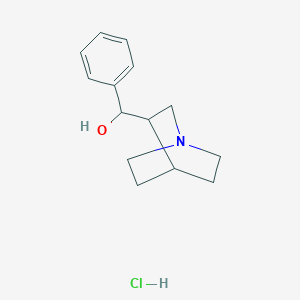

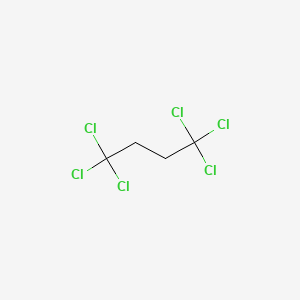
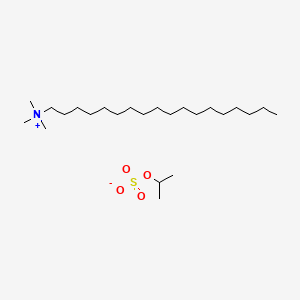
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

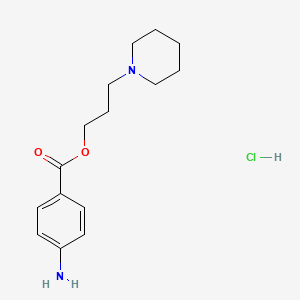


![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
